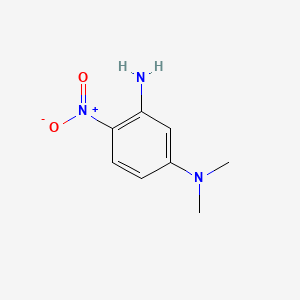

3-Amino-N,N-dimethyl-4-nitroaniline

Übersicht

Beschreibung

3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H11N3O2. It is a derivative of aniline, characterized by the presence of amino, nitro, and dimethyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by reduction. The nitration process introduces a nitro group to the aromatic ring, and subsequent reduction converts the nitro group to an amino group. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like iron powder and hydrochloric acid for reduction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-Amino-N,N-dimethylaniline.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-N,N-dimethyl-4-nitroaniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Amino-N,N-dimethyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in electron transfer reactions. These interactions influence various biochemical pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-4-nitroaniline: Lacks the amino group at the 3-position.

4-Amino-N,N-dimethylaniline: Lacks the nitro group at the 4-position.

3-Amino-4-nitroaniline: Lacks the dimethyl groups on the nitrogen atom.

Uniqueness: 3-Amino-N,N-dimethyl-4-nitroaniline is unique due to the presence of both amino and nitro groups on the benzene ring, along with dimethyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biologische Aktivität

3-Amino-N,N-dimethyl-4-nitroaniline (CAS Number: 20691-71-8) is an organic compound characterized by its unique combination of an amino group, a nitro group, and two methyl groups on the nitrogen atom. This structural arrangement imparts significant chemical reactivity and biological activity, making it a subject of interest in various scientific fields.

- Molecular Formula : C₈H₁₁N₃O₂

- Appearance : Yellow-brown powder

- Melting Point : Approximately 134 to 139 °C

The compound's functional groups play a crucial role in its biological interactions. The amino group can form hydrogen bonds, while the nitro group is capable of participating in electron transfer reactions, influencing multiple biochemical pathways including enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Receptor Binding : Its ability to form hydrogen bonds enhances its affinity for certain receptors, potentially influencing signaling pathways.

- Electrophilic Interactions : The nitro group can act as an electrophile, engaging in reactions with nucleophiles within biological systems.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that derivatives of nitroanilines exhibit antimicrobial properties. A study demonstrated that modifications to the nitro group can enhance the antibacterial efficacy against specific pathogens.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed that it can induce apoptosis, making it a candidate for further pharmacological development.

- Environmental Impact : The compound has been studied for its role in catalytic degradation processes, particularly in the conversion of nitroaromatic compounds into less harmful substances. This highlights its potential application in environmental remediation technologies .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-nitroaniline | Lacks amino group at the 3-position | Limited; primarily used in dyes |

| 4-Amino-N,N-dimethylaniline | Lacks nitro group at the 4-position | Moderate; some antimicrobial effects |

| 3-Amino-4-nitroaniline | Lacks dimethyl groups on nitrogen | Moderate; studied for anticancer properties |

| This compound | Unique combination of amino and nitro groups | Significant potential for enzyme inhibition |

Q & A

Basic Question: What experimental methods are recommended for determining thermodynamic properties (e.g., sublimation enthalpy, fusion entropy) of 3-amino-N,N-dimethyl-4-nitroaniline?

Answer:

Key methodologies include:

- Knudsen mass-loss effusion : Measures vapor pressures of the crystalline phase over a temperature range (e.g., 341.1–363.5 K) to calculate sublimation enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°) .

- Differential Scanning Calorimetry (DSC) : Determines fusion temperature (melting point), enthalpy of fusion, and isobaric heat capacities. For this compound, DSC data revealed that volatility is predominantly enthalpically driven, not entropic .

- Clarke-Glew equation : Fits vapor pressure-temperature data to derive thermodynamic properties .

Advanced Question: How do structural modifications (e.g., methyl or nitro group substitution) influence the SET (Single Electron Transfer) reactivity of this compound compared to derivatives like TMPD?

Answer:

- Mechanistic divergence : Unlike 2-dimethylamino-5,6-dimethylpyrimidin-4-ol (which undergoes *O₂ addition), this compound and TMPD favor SET mechanisms due to lower ΔGactaq,SET values (10.5 kcal/mol vs. 1.3 kcal/mol for TMPD) .

- Validation via Marcus theory : Computational studies align with experimental observations, showing that SET dominates in nitroaniline derivatives with strong electron-withdrawing groups (e.g., -NO₂) and electron-donating substituents (e.g., -NMe₂) .

- Exciplex formation : TMPD’s role as a charge-transfer quencher confirms SET dominance, which is critical for designing photopolymerization initiators .

Basic Question: What spectroscopic techniques are suitable for analyzing solvatochromic behavior in this compound?

Answer:

- UV-Vis spectroscopy : Track bathochromic shifts in polar solvents or ionic media (e.g., LiClO₄-diethyl ether). For example, a 62.0 nm red shift occurs in LPDE (lithium perchlorate-diethyl ether) solutions, indicating stabilization of zwitterionic excited states .

- E(T) parameterization : Correlate molar transition energies with solvent polarity to predict reactivity in non-linear optical (NLO) applications .

Advanced Question: How do crystallographic studies challenge classical resonance models in nitroaniline derivatives?

Answer:

- Structural evidence against quinoid dominance : X-ray crystallography of N,N-dimethyl-4-nitroaniline and its methyl derivatives disproves the classical "through-resonance" model, which assumes full charge transfer from amine to nitro groups. Instead, Hückel-based HOSE (Harmonic Oscillator Stabilization Energy) calculations align better with experimental geometries .

- Implications for NLO properties : Reduced charge-transfer resonance necessitates revisiting computational models for predicting hyperpolarizability in chromophores .

Basic Question: How can contradictions in thermodynamic data (e.g., sublimation enthalpies) across studies be resolved?

Answer:

- Methodological cross-validation : Compare Knudsen effusion results with DSC-derived data. For example, discrepancies in ΔH° values may arise from temperature range limitations or purity variations (≥99% purity recommended) .

- Uncertainty quantification : Use three independent effusion orifices to average vapor pressure measurements, reducing experimental error .

Advanced Question: What role does this compound play in bimolecular photoinitiation systems for polymerization?

Answer:

- Dual functionality : Acts as a photosensitizer and co-initiator in systems with N,N-dimethylaniline (DMA). Excitation energy transfer from this compound to DMA enhances radical generation efficiency .

- Mechanistic efficiency : Up to 165 DMA molecules are consumed per photoreduced nitroaniline molecule, indicating chain-propagating behavior critical for high-throughput polymerization .

Basic Question: How is purity assessed for this compound in thermal studies?

Answer:

- Gas-liquid chromatography (GLC) : Flame ionization detectors verify purity (>99%) .

- Karl Fischer coulometric titration : Quantifies water content (mass percentage) to ensure anhydrous conditions for DSC .

Advanced Question: How do ionic aggregates in solvents modulate charge-transfer transitions in nitroanilines?

Answer:

- LPDE solvent systems : Ionic clusters in lithium perchlorate-diethyl ether stabilize zwitterionic excited states, reducing transition energy by ~2.0 kcal/mol per salt mole. This stabilizes push-pull electronic configurations critical for NLO applications .

- Correlation with reaction kinetics : Linear relationships between E(T) values and cycloaddition rate constants validate nitroanilines as solvent polarity indicators .

Eigenschaften

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTOMXLUNDWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942896 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-71-8 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.